UniCarbKB is classified as a bioinformatics resource that serves researchers in the fields of biochemistry and molecular biology. It provides detailed information on glycan structures, including their attachment sites on proteins, which is crucial for understanding the role of glycosylation in various biological processes .
The synthesis of oligosaccharides relevant to Unicarb can be achieved through several methods:
These methods facilitate the generation of complex glycans that can be characterized for their structural properties.
The molecular structure of glycans within the UniCarbKB is intricate due to their branched nature. Glycans are composed of monosaccharide units linked by glycosidic bonds, which can vary significantly in configuration and linkage types. The database allows users to visualize these structures graphically, supporting both exact and partial structure searches .
Glycosylation reactions are central to the function of glycans in biological systems. These reactions typically involve:
The UniCarbKB provides data on various glycosylation sites across different proteins, detailing how these modifications influence protein function .
Glycosylation affects protein folding, stability, and interactions with other biomolecules. The mechanism involves:
This process is critical for cellular signaling and immune responses .
Glycans exhibit diverse physical properties based on their composition:
UniCarbKB serves multiple scientific applications:
The integration of UniCarb-DR (a glycomics MS peak list repository) and GlycoPOST (a raw mass spectrometry data repository) addresses critical challenges in data fragmentation and accessibility. This synergy enables seamless cross-repository data synchronization and enhances the FAIR (Findable, Accessible, Interoperable, Reusable) compliance of glycomics datasets [1] [4].
A unified submission framework was developed using Scala-based backend systems to harmonize data workflows between UniCarb-DR and GlycoPOST. This system allows researchers to submit experimental data (e.g., GlycoWorkbench files, LC-MS/MS metadata) once, with automatic propagation to both repositories. Key features include:
Table 1: Unified Submission Workflow Components
Component | Function | Technology Used |
---|---|---|
Metadata Registration | Standardizes LC/MS data per MIRAGE guidelines | JavaScript/PHP |
Data Synchronization | Syncs GlycoWorkbench files to UniCarb-DR | Scala/GitLab CI |
Access Control | Manages embargoed data visibility | MiniCarb-Viewer (Scala/JS) |
Automated cross-referencing links GlycoPOST projects (e.g., GPST000279) to corresponding UniCarb-DR entries (e.g., annotated spectra). This is achieved through:
Table 2: Cross-Referenced Projects in UniCarb-DR and GlycoPOST
GlycoPOST ID | Title | UniCarb-DR File | PubMed ID |
---|---|---|---|
GPST000279 | Head and Neck Cancer N-glycome traits | Annotation_Complex.gwp | 10.1007/s00216-022-04376-x |
GPST000024 | Discrimination of Isomers of Released N-/O-Glycans | Annotated_spectra.gwp | 29603058 |
GPST000572 | Barramundi mucus glycome analysis | 2024_barramundi.gwp | - |
The infrastructure supporting UniCarb-DR and GlycoPOST prioritizes interoperability with glycoproteomics (e.g., GlyComb) and genomics resources (e.g., GlyGen) through API-driven architectures and asynchronous processing [5] [7] [8].
RESTful APIs enable federated queries across glycoscience databases:
To handle datasets ranging from kilobytes to hundreds of megabytes:
Table 3: Scalability Metrics for Integrated Repositories
Repository | Data Volume | File Count | Projects | Key Scalability Feature |
---|---|---|---|---|
GlycoPOST | 3.5 TB | 20,864 | 357 | PHP/Scala hybrid APIs |
UniCarb-DR | Not specified | 1,200+ .gwp | 200+ | Asynchronous Scala pipelines |
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